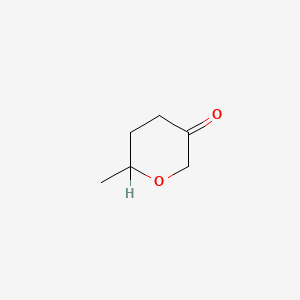
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans (Rac-MPCA) is a chiral molecule belonging to the family of pyrrolidine derivatives. It has been used in various scientific research applications due to its ability to bind to proteins, enzymes and other molecules. Rac-MPCA is a versatile molecule with potential applications in the field of biochemistry, pharmacology, and drug discovery.
Mecanismo De Acción
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans binds to proteins and enzymes, forming a complex. This binding is believed to be due to the interaction between the carboxyl group of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans and the amino acid residues of the proteins and enzymes. This interaction results in a conformational change in the proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain G-protein coupled receptors, such as the serotonin receptor. Furthermore, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has several advantages for use in laboratory experiments. It is a chiral molecule, which means that it can be used to study the effects of chirality on biochemical and physiological processes. Furthermore, it is relatively inexpensive and easy to synthesize. However, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans in scientific research. One potential direction is the use of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans in drug discovery. It could be used to identify potential drug targets, as well as to study the effects of drugs on biochemical and physiological processes. Another potential direction is the use of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans in the development of new therapeutic agents. It could be used to study the effects of new therapeutic agents on biochemical and physiological processes. Finally, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans could be used to study the effects of chirality on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been studied extensively. The most common method for its synthesis involves the reaction of 2-chloro-5-methylpyrrolidine-2-carboxylic acid (CMPCA) with methoxymethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans.
Aplicaciones Científicas De Investigación
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been used in a variety of scientific research applications, including biochemistry, pharmacology, and drug discovery. It has been used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has also been used to study the structure and function of proteins and enzymes, as well as to identify potential drug targets.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans involves the protection of the carboxylic acid group, followed by the addition of the methoxymethyl group to the pyrrolidine ring. The final step involves the removal of the protecting group to yield the desired compound.", "Starting Materials": [ "L-pyroglutamic acid", "Methanol", "Sodium hydride", "Methyl iodide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Protection of the carboxylic acid group using methanol and hydrochloric acid to yield methyl L-pyroglutamate", "Addition of sodium hydride to methyl L-pyroglutamate in diethyl ether to yield the sodium salt", "Addition of methyl iodide to the sodium salt in diethyl ether to yield the methyl ester", "Reduction of the methyl ester using sodium borohydride in methanol to yield the alcohol", "Addition of formaldehyde and hydrochloric acid to the alcohol in methanol to yield the methoxymethylated pyrrolidine", "Removal of the protecting group using sodium hydroxide in ethyl acetate to yield rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans" ] } | |
Número CAS |
2307782-80-3 |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



